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molecular formula C12H14O B8701335 1,2,3,4,4a,9b-Hexahydrodibenzofuran CAS No. 13524-79-3

1,2,3,4,4a,9b-Hexahydrodibenzofuran

Cat. No. B8701335
M. Wt: 174.24 g/mol
InChI Key: KVOWHNFGJJGLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417157B2

Procedure details

10.0 g (27.0 mmol) of ethyltriphenylphosphonium bromide are initially introduced in 100 ml of THF, and 2.98 g (26.0 mmol) of potassium tert-butoxide in 40 ml of THF are added at −5° C. After 1 h at this temperature, 6.50 g (24.6 mmol) of (±)-(3R*, 4aR*, 9bS*)-7-ethoxy-6-fluoro-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-carbaldehyde as a solution in 60 ml of THF are added dropwise, and the batch is stirred at room temperature for 2 h. The reaction solution is hydrolysed using water and acidified using 2 N HCl. The mixture is extracted with MTBE, and the combined organic phases are dried using sodium sulfate. The crude product remaining after removal of the solvents is filtered adsorptively (SiO2, toluene), and the filtrate is concentrated to dryness. Recrystallisation of the residue from methanol gives (±)-(3R*, 4aR*, 9bS*)-7-ethoxy-6-fluoro-3-propenyl)-1,2,3,4,4a,9b-hexahydrodibenzofuran as E/Z isomer mixture.
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
7-ethoxy-6-fluoro-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C(O[C:10]1[CH:24]=[CH:23][C:13]2[CH:14]3[CH2:20][CH2:19][CH:18](C=O)[CH2:17][CH:15]3[O:16][C:12]=2[C:11]=1F)C.O.Cl>[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.C1COCC1>[CH2:23]1[CH:13]2[CH:12]([O:16][C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=32)[CH2:11][CH2:10][CH2:24]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
7-ethoxy-6-fluoro-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C2=C(C3C(O2)CC(CC3)C=O)C=C1)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 g
Type
catalyst
Smiles
[Br-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the batch is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with MTBE
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
after removal of the solvents
FILTRATION
Type
FILTRATION
Details
is filtered adsorptively (SiO2, toluene)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the residue from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCCC2OC3=C(C21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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